![molecular formula C19H22N2O5S B2549842 N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-03-5](/img/structure/B2549842.png)

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

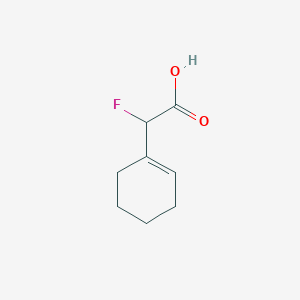

Comparative Pharmacokinetics Analysis

The first paper discusses the pharmacokinetics of a lipophilic substituted benzamide and compares it with sulpiride. The study found that the compound had a higher octanol-water partition coefficient than sulpiride, indicating increased lipophilicity. This property contributed to the compound's enhanced penetration through the gastrointestinal membrane and the blood-brain barrier, resulting in higher brain concentrations and systemic bioavailability after oral administration in rats. These findings suggest that the structural modifications in the benzamide derivatives can significantly affect their pharmacokinetic profiles .

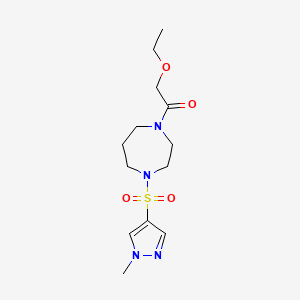

Synthesis Analysis

The second paper details the synthesis of a carbon-14 labeled sulpiride, which is a related sulfamoyl benzamide compound. The synthesis involved a five-step process starting from barium carbonate 14C, leading to a final product with high specific activity and radiochemical purity. This synthesis pathway, while specific to sulpiride, provides insights into the potential labeling strategies that could be applied to other sulfamoyl benzamide derivatives for pharmacokinetic and distribution studies .

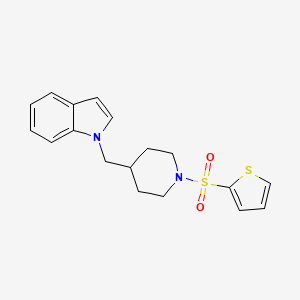

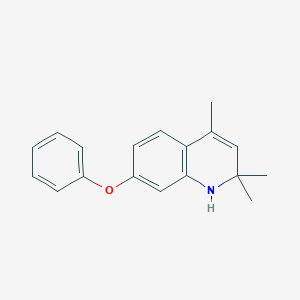

Molecular Structure Analysis

In the third paper, a collection of sulfamoyl-4-oxoquinoline-3-carboxamides was synthesized. These compounds were designed to correct defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The most effective compound identified demonstrates the importance of molecular structure in designing functional modulators of protein activity. The sulfonamide group's presence and its positioning within the molecule are crucial for the biological activity, which is a relevant consideration for the analysis of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide .

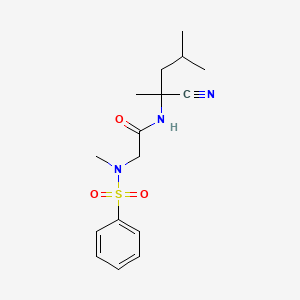

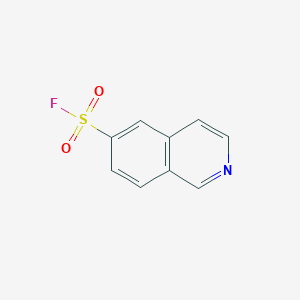

Chemical Reactions Analysis

The fourth paper focuses on the synthesis of sulfamoyl benzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The study presents a variety of sulfonamide and carboxamide compounds synthesized using different substituents. The chemical reactions involved in the synthesis, such as the use of chlorosulfonylbenzoic acid and carbodiimide coupling, are critical for creating compounds with potential therapeutic applications. The paper also highlights the importance of substituents in determining the potency and selectivity of the inhibitors, which is relevant for the analysis of the chemical reactions that N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide might undergo .

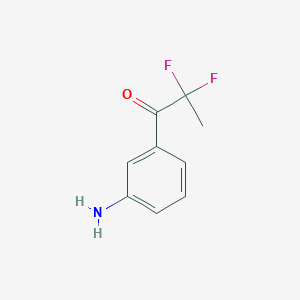

Physical and Chemical Properties Analysis

Although none of the papers directly discuss the physical and chemical properties of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, the studies provide a context for understanding how the sulfamoyl and benzamide groups can influence such properties. The lipophilicity, as mentioned in the first paper, and the specific interactions with biological targets, as seen in the fourth paper, are indicative of how the compound's physical and chemical properties can be tailored for specific pharmacological effects. The synthesis methods and molecular structures discussed in the papers suggest that the compound may have unique properties that could be explored for various applications .

Aplicaciones Científicas De Investigación

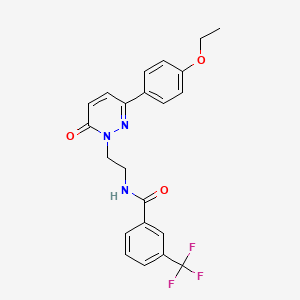

Discovery of Potent and Selective CB2 Agonists

Research has identified sulfamoyl benzamides as a novel series of cannabinoid receptor ligands. Modification of these compounds led to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB(2) agonists. These agonists demonstrated significant activity in rodent models of postoperative pain, indicating potential therapeutic applications in pain management (Worm et al., 2009).

Development of Novel Zinc Ion-Selective Electrodes

A study utilized the Sulipride drug, structurally similar to the compound , as an electroactive material for the creation of PVC-based Zn2+-selective electrodes. These electrodes showed excellent selectivity and responsiveness to zinc ions, suggesting their applicability in detecting zinc(II) contents in various materials (Saleh & Gaber, 2001).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide were synthesized and evaluated for their antibacterial properties. One derivative exhibited significant activity against multiple bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Siddiqa et al., 2014).

Neuroleptic Activity of Sulfonamidobenzamides

The replacement of the sulfamoyl group in sulpiride with a sulfonamido group resulted in the synthesis of novel compounds with enhanced dopamine receptor blockade. These findings highlight the potential for developing new neuroleptic drugs (Ogata et al., 1984).

Carbonic Anhydrase Inhibition

Aromatic sulfonamides were synthesized and tested as inhibitors for multiple carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations, indicating their utility in studying and potentially treating conditions related to carbonic anhydrase activity (Supuran et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-2-21(13-15-6-4-3-5-7-15)27(23,24)11-10-20-19(22)16-8-9-17-18(12-16)26-14-25-17/h3-9,12H,2,10-11,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYANOAMTCWPTNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)

![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)

![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)

![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)